1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(28-18-22-12-7-15-27-23(22)21-13-16-26-17-14-21)29-24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-17,24H,18H2,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDJFYHIVCHZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine intermediate can be synthesized through various coupling reactions, such as the Suzuki coupling, Stille coupling, or Negishi coupling, using appropriate pyridine derivatives.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the bipyridine intermediate under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the bipyridine-benzhydryl intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in these reactions are chosen based on their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety typically yields bipyridinium ions, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea involves its interaction with metal ions and biological targets. The bipyridine moiety coordinates with metal ions, forming stable complexes that can participate in various biochemical processes. The benzhydrylurea part may interact with proteins and enzymes, modulating their activity through non-covalent interactions .
Comparison with Similar Compounds
Structural and Molecular Properties
Notes:
- The benzhydryl group in the target compound introduces greater steric hindrance and hydrophobicity compared to the smaller ethoxyphenyl or methoxyethyl groups in analogues. This may reduce aqueous solubility but enhance binding to hydrophobic protein pockets .
Biological Activity
1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural composition that combines bipyridine and benzhydrylurea moieties, which may confer distinct pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.45 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bipyridine moiety may facilitate interactions with metal ions or active sites of enzymes, while the benzhydrylurea component can modulate receptor functions. This interaction can lead to various biological effects including:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Alteration of receptor activity leading to changes in cellular signaling.
Biological Activity and Therapeutic Potential
Research studies have indicated several areas where this compound demonstrates biological activity:
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent. In vitro assays showed that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Enzyme Inhibition Studies
The compound has been tested against various enzymes such as:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 |
| Lipoxygenase (LOX) | Non-competitive | 8.7 |
| Protein Kinase C (PKC) | Mixed | 15.0 |
Case Studies and Research Findings
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key functional groups contributing to their anticancer activity. The findings suggested that modifications to the bipyridine moiety could enhance potency against specific cancer types.
- Animal Models : In vivo studies using murine models demonstrated significant tumor regression when treated with this compound compared to control groups. These results support its potential as a therapeutic agent in oncology.
- Mechanistic Insights : Research published in Biochemical Pharmacology detailed the mechanism by which the compound inhibits COX enzymes, revealing that it competes with arachidonic acid at the active site, thereby reducing prostaglandin synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
